molecular formula C14H12Cl3FN2O B11989181 2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide

Katalognummer: B11989181
Molekulargewicht: 349.6 g/mol
InChI-Schlüssel: XBEIDLPEMRIGOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide is a synthetic organic compound with the molecular formula C14H12Cl3FN2O It is characterized by the presence of a fluoroacetamide group attached to a trichloroethyl moiety, which is further linked to a naphthylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide typically involves the reaction of 2-naphthylamine with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with fluoroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the corresponding carboxylic acid and amine .

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-fluoro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acetamide
  • 2-fluoro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide
  • 2-fluoro-N-[2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl]acetamide

Uniqueness

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide is unique due to the presence of the naphthylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Eigenschaften

Molekularformel

C14H12Cl3FN2O

Molekulargewicht

349.6 g/mol

IUPAC-Name

2-fluoro-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide

InChI

InChI=1S/C14H12Cl3FN2O/c15-14(16,17)13(20-12(21)8-18)19-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13,19H,8H2,(H,20,21)

InChI-Schlüssel

XBEIDLPEMRIGOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)NC(C(Cl)(Cl)Cl)NC(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.